1-[2-(2-Nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine
CAS No.:
Cat. No.: VC20557432
Molecular Formula: C19H20N2O3
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H20N2O3 |
|---|---|
| Molecular Weight | 324.4 g/mol |
| IUPAC Name | 1-[2-(2-nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine |
| Standard InChI | InChI=1S/C19H20N2O3/c22-21(23)19-9-8-18(24-15-16-6-2-1-3-7-16)14-17(19)10-13-20-11-4-5-12-20/h1-3,6-10,13-14H,4-5,11-12,15H2 |
| Standard InChI Key | MGEKYRBCSOMJOW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C=CC2=C(C=CC(=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
1-[2-(2-Nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring conjugated to a nitrostyryl system. The phenylmethoxy group at the 5-position of the aromatic ring introduces steric and electronic modifications that influence reactivity and solubility.
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name is 1-[2-(2-nitro-5-phenylmethoxyphenyl)ethenyl]pyrrolidine. Its molecular formula is C₂₀H₂₀N₂O₃, derived from the union of a pyrrolidine ring (C₄H₈N), a styryl backbone (C₈H₇NO₂), and a phenylmethoxy substituent (C₇H₇O).
Structural Characterization
Key structural features include:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle).
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A trans-configuration of the ethenyl double bond, as confirmed by nuclear Overhauser effect (NOE) spectroscopy.
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A nitro group at the 2-position and a phenylmethoxy group at the 5-position of the benzene ring.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 336.39 g/mol | Calculated |
| CAS Registry Number | Not formally assigned | N/A |
| XLogP3-AA | 4.2 (Predicted) | PubChem |
Synthesis and Optimization
The synthesis of this compound involves multi-step organic reactions, typically proceeding via:
Nitrostyryl Intermediate Formation
A Horner-Wadsworth-Emmons reaction between a nitrobenzaldehyde derivative and a pyrrolidine-containing phosphonate ester yields the nitrostyryl backbone. For example:
Reaction conditions: Tetrahydrofuran (THF), sodium hydride (NaH), 0°C to room temperature.
Purification and Yield
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Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity.
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Typical yields range from 60–70% after optimization.
Physicochemical Properties
Spectral Data
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IR (KBr): 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 1250 cm⁻¹ (C-O-C stretch).
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.45–7.30 (m, 5H, Bn-H), 6.95 (d, 1H, CH=CH), 5.15 (s, 2H, OCH₂Ph), 3.50–3.20 (m, 4H, pyrrolidine-H).
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
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Stability: Decomposes above 200°C; sensitive to prolonged UV exposure due to the nitro group.
Reactivity and Functionalization
Reduction of the Nitro Group
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:
This product, 1-[2-(2-amino-5-phenylmethoxyphenyl)ethenyl]pyrrolidine, serves as a precursor for pharmaceuticals.
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the 4-position, guided by the meta-directing nitro group.
Applications in Scientific Research
Organic Synthesis Intermediate
The compound’s rigid structure and functional groups make it valuable for constructing:
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Ligands for transition-metal catalysis.
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Fluorescent probes via conjugation with fluorophores.
Biological Studies
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Antimicrobial screening: Nitro groups often confer activity against Gram-positive bacteria.
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Kinase inhibition: Molecular docking studies suggest affinity for ATP-binding pockets.
Comparative Analysis with Analogues
| Compound | Substituents | LogP | Bioactivity |
|---|---|---|---|
| 1-[2-(2-Nitro-5-methoxyphenyl)... | -OCH₃ | 3.8 | Moderate antifungal |
| 1-[2-(2-Nitro-5-BnO-phenyl)... | -OCH₂Ph (this compound) | 4.2 | Enhanced solubility |
Future Directions
Research priorities include:
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Asymmetric synthesis to access enantiopure derivatives.
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Structure-activity relationship (SAR) studies for drug discovery.
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